molecular formula C29H28N6O2 B11315567 2-[1-(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione

2-[1-(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11315567
M. Wt: 492.6 g/mol
InChI Key: RJXXXQBRKNANAG-UHFFFAOYSA-N
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Description

2-[1-(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the isobutyl and dimethyl groups, and finally, the coupling with the isoindole-1,3(2H)-dione moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the use of catalysts to improve reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a probe for studying biological processes or as a lead compound for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with similar structures, such as:

Uniqueness

What sets 2-[1-(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione apart is its unique combination of multiple heterocyclic rings and functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C29H28N6O2

Molecular Weight

492.6 g/mol

IUPAC Name

2-[1-[11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-2-phenylethyl]isoindole-1,3-dione

InChI

InChI=1S/C29H28N6O2/c1-17(2)15-33-19(4)18(3)24-26(33)30-16-34-27(24)31-25(32-34)23(14-20-10-6-5-7-11-20)35-28(36)21-12-8-9-13-22(21)29(35)37/h5-13,16-17,23H,14-15H2,1-4H3

InChI Key

RJXXXQBRKNANAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)CC(C)C)C

Origin of Product

United States

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